2,3,4',5-Tetrabromodiphenyl ether
Overview
Description
2,3,4’,5-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial applications. These compounds are known for their persistence in the environment and potential for bioaccumulation, leading to concerns about their impact on human health and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 50-70°C to ensure controlled bromination .
Industrial Production Methods: Industrial production of 2,3,4’,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control to achieve high yields and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3,4’,5-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to debromination, forming lower brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with zinc in acetic acid.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Lower brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Scientific Research Applications
2,3,4’,5-Tetrabromodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its toxicological effects and potential health risks.
Mechanism of Action
The mechanism of action of 2,3,4’,5-Tetrabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It can bind to hormone receptors, disrupting endocrine functions.
Pathways Involved: It affects signaling pathways related to hormone regulation, immune response, and cellular metabolism.
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Hexabromodiphenyl ether
Uniqueness: 2,3,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it may exhibit different environmental persistence and bioaccumulation potential .
Properties
IUPAC Name |
1,2,5-tribromo-3-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICYXFGCWPYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879885 | |
Record name | BDE-63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-34-8 | |
Record name | 2,3,4',5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701170A63Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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